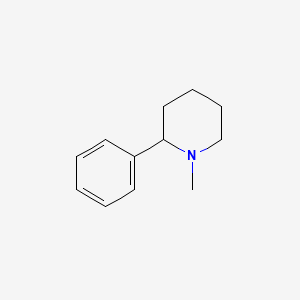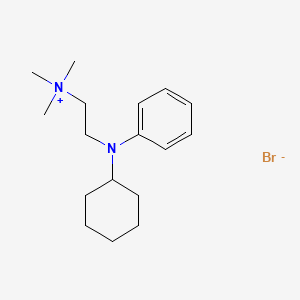![molecular formula C21H26N2O B13734266 N-[1-phenyl-3-piperidinopropyl]benzamide CAS No. 20537-22-8](/img/structure/B13734266.png)
N-[1-phenyl-3-piperidinopropyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-phenyl-3-piperidinopropyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-3-piperidinopropyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Another approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods, such as the use of ultrasonic irradiation and solid acid catalysts.
化学反応の分析
Types of Reactions
N-[1-phenyl-3-piperidinopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
N-[1-phenyl-3-piperidinopropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of N-[1-phenyl-3-piperidinopropyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as inhibitors of the hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor . This inhibition can lead to the suppression of cell proliferation and tumor growth, making these compounds potential candidates for anticancer therapies.
類似化合物との比較
N-[1-phenyl-3-piperidinopropyl]benzamide can be compared with other benzamide derivatives, such as:
Ethenzamide: An analgesic used for pain relief.
Salicylamide: Known for its analgesic and antipyretic properties.
Procainamide: Used as an antiarrhythmic agent.
Moclobemide: An antidepressant that inhibits monoamine oxidase A.
Metoclopramide: An antiemetic and prokinetic agent.
The uniqueness of this compound lies in its specific structural features, such as the piperidine ring and the phenyl group, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
20537-22-8 |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
N-(1-phenyl-3-piperidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c24-21(19-12-6-2-7-13-19)22-20(18-10-4-1-5-11-18)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24) |
InChIキー |
LFWBLDXRNPQFIF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


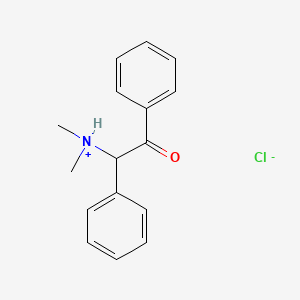
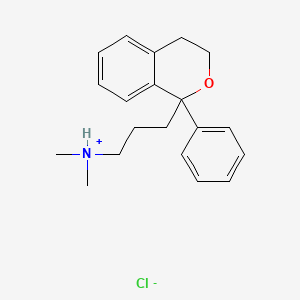

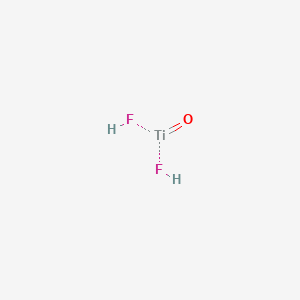

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

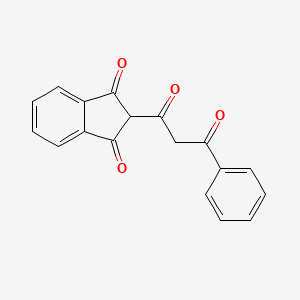
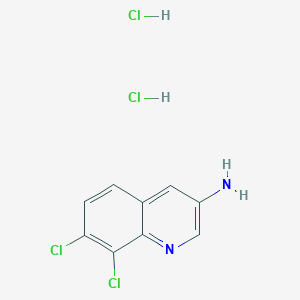
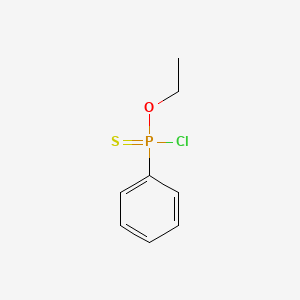

![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)
